
1,3-dimethyl-1H-pyrazol-5-ol
Overview
Description
“1,3-dimethyl-1H-pyrazol-5-ol” is a chemical compound with the molecular formula C5H8N2O . It has an average mass of 112.130 Da and a monoisotopic mass of 112.063660 Da .
Synthesis Analysis
The synthesis of “1,3-dimethyl-1H-pyrazol-5-ol” involves the reaction of 198.0g (4.0mol) of 93% hydrazine with a mixture of 100mL ethanol and 530.0g (4.0mol) of 98% ethyl acetoacetate . The reaction is refluxed for 1 hour, after which the ethanol is removed and the product is dried to yield 440.0g of the product, with a crude yield of 98.2% .
Molecular Structure Analysis
The molecular structure of “1,3-dimethyl-1H-pyrazol-5-ol” consists of a five-membered ring with two adjacent nitrogen atoms . The compound has three hydrogen bond acceptors and one hydrogen bond donor .
Chemical Reactions Analysis
“1,3-dimethyl-1H-pyrazol-5-ol” can undergo various chemical reactions. For instance, it can react with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .
Physical And Chemical Properties Analysis
“1,3-dimethyl-1H-pyrazol-5-ol” has a density of 1.2±0.1 g/cm3, a boiling point of 225.9±20.0 °C at 760 mmHg, and a flash point of 90.4±21.8 °C . It has a molar refractivity of 30.5±0.5 cm3, a polar surface area of 38 Å2, and a molar volume of 95.2±7.0 cm3 .
Scientific Research Applications
Synthesis of Pyrazolato Ligated Complexes
1,3-dimethyl-1H-pyrazol-5-ol is commonly used as a reagent for the preparation of pyrazolato ligated complexes .
Preparation of Antibacterial Derivatives
It is also used to prepare N-1-substituted derivatives that exhibit antibacterial activity .
Fluorescence Properties
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . These compounds show from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone .
Metal Ion Fluorescent Probe
Compound 5i, a derivative of 1,3,5-trisubstituted-1H-pyrazole, has excellent selectivity for Ag+ detection .
Biological Activities
2,4-Dihydro-3H-pyrazol-3-one derivatives, including 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols), have attracted interest because they exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
Antileishmanial and Antimalarial Evaluation
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, a derivative of 1,3-dimethyl-1H-pyrazol-5-ol, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Future Directions
The future directions of “1,3-dimethyl-1H-pyrazol-5-ol” could involve its use in the synthesis of more complex structures with various applications in biological, physical-chemical, material science, and industrial fields . For instance, it can be used as a synthetic intermediate in preparing relevant chemicals .
Mechanism of Action
Target of Action
1,3-Dimethyl-1H-pyrazol-5-ol is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that 1,3-dimethyl-1H-pyrazol-5-ol may also target similar biological systems.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, influencing their function and leading to changes at the cellular level
Biochemical Pathways
Related pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Related pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes
Action Environment
The action of 1,3-dimethyl-1H-pyrazol-5-ol can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. These factors can affect the stability, efficacy, and overall action of the compound
properties
IUPAC Name |
2,5-dimethyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPVQFCUIAKFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377598 | |
| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrazol-5-ol | |
CAS RN |
5203-77-0 | |
| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,3-dimethyl-1H-pyrazol-5-ol derivatives influence their antipsychotic activity?
A1: The research by [Chenard et al. (1993)][1] highlights a crucial aspect of Structure-Activity Relationship (SAR) for these compounds. The study found that maximal antipsychotic-like activity was observed in derivatives possessing methyl groups at the 1 and 3 positions of the pyrazole ring. Additionally, a 3-chloro substituent on the phenyl ring significantly contributed to the observed activity. Notably, substituting the hydrogen atom of the imine moiety resulted in a decrease or complete loss of activity. This suggests that these specific structural features are crucial for the interaction of these compounds with their biological targets and, consequently, their antipsychotic effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



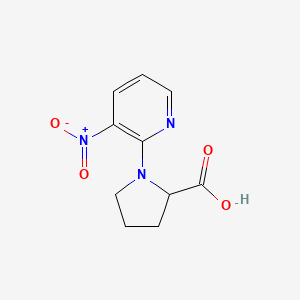
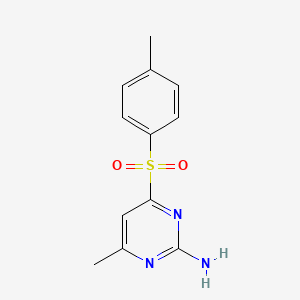

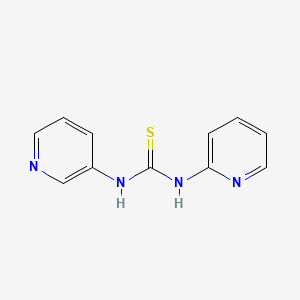
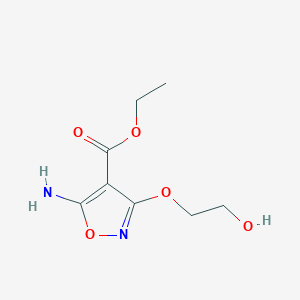
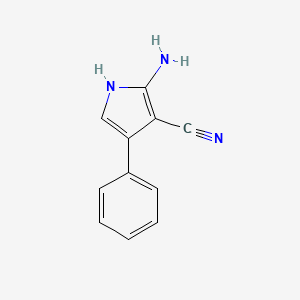


![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)
![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)
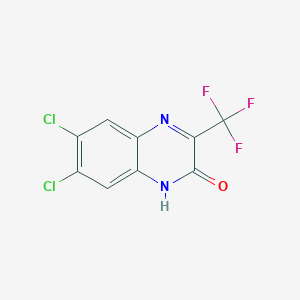

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)